Product packaging for Dibenzo[a,c]phenazine(Cat. No.:CAS No. 215-64-5)

Dibenzo[a,c]phenazine

Cat. No.: B1222753
CAS No.: 215-64-5
M. Wt: 280.3 g/mol
InChI Key: KHPYJVQRBJJYSF-UHFFFAOYSA-N
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Description

Dibenzo[a,c]phenazine (CAS 215-64-5) is a high-value polycyclic aromatic compound with the molecular formula C20H12N2 and a molecular weight of 280.33 g/mol . This planar, electron-deficient aromatic system serves as a versatile building block and functional core in cutting-edge scientific research . Its primary research value lies in its role as a robust electron-acceptor in donor-acceptor architectures, which is crucial for developing advanced organic electronic materials . A significant application is in the design of high-performance Thermally Activated Delayed Fluorescence (TADF) emitters for efficient Near-Infrared (NIR) and deep-red Organic Light-Emitting Diodes (OLEDs) . Researchers utilize derivatives of this compound to achieve color-tuning from green to red and to harvest both triplet and singlet excitons for high external quantum efficiency, demonstrated up to 23.1% in some studies . Furthermore, it functions as an excellent hydrogen-bonding probe that is insensitive to solvent polarity but highly sensitive to hydrogen-bond donating solvents, making it a unique sensor in spectroscopic studies . In photochemistry, this compound derivatives have been developed into highly efficient photoinitiating systems for radical polymerization, demonstrating excellent performance comparable to commercial photoinitiators like camphorquinone, with applications in dental composite materials and 3D printing . The compound is also a key precursor in synthesizing luminescent materials exhibiting aggregation-induced emission enhancement (AIEE) and distinctive mechanochromism, where the emission color changes in response to mechanical grinding or hydrostatic pressure . Proper storage under an inert atmosphere is recommended to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H12N2 B1222753 Dibenzo[a,c]phenazine CAS No. 215-64-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenanthro[9,10-b]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H12N2/c1-3-9-15-13(7-1)14-8-2-4-10-16(14)20-19(15)21-17-11-5-6-12-18(17)22-20/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPYJVQRBJJYSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=CC=CC=C5N=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50175833
Record name Dibenzo(a,c)phenazine
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Molecular Weight

280.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

215-64-5
Record name Dibenzo[a,c]phenazine
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Record name Dibenzo(a,c)phenazine
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Record name Dibenzo[a,c]phenazine
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Record name Dibenzo(a,c)phenazine
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Record name DIBENZO(A,C)PHENAZINE
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Significance and Emerging Research Directions in Organic Functional Materials

The significance of dibenzo[a,c]phenazine lies in its role as a versatile component, particularly as an electron-acceptor unit, in the construction of high-performance organic materials. metu.edu.tr Its rigid and highly conjugated framework is advantageous for creating stable materials with tailored optoelectronic properties. acs.orgresearchgate.net

A primary area of application is in Organic Light-Emitting Diodes (OLEDs) . This compound derivatives are used to create efficient fluorescent materials, often based on a donor-acceptor-donor (D-A-D) architecture. tandfonline.com In these systems, the this compound core acts as the acceptor, and attaching electron-donating groups facilitates intramolecular charge transfer (ICT), a process crucial for efficient fluorescence. tandfonline.com This strategy has led to the development of emitters with high photoluminescence quantum yields (PLQY). tandfonline.com

One of the most promising and rapidly advancing research directions is the use of this compound as an acceptor core for Thermally Activated Delayed Fluorescence (TADF) emitters. acs.orgchemrxiv.orgsci-hub.se TADF materials can theoretically achieve 100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons. chemrxiv.orghelsinki.fi Research focuses on designing this compound-based TADF molecules that exhibit:

Color Tunability : By modifying the number and strength of donor units attached to the this compound core, the emission color can be precisely tuned across the visible spectrum, from green to orange-red and even into the near-infrared (NIR) region. acs.orgchemrxiv.orgrsc.orgchemrxiv.org

High Efficiency : Scientists have developed orange-red OLEDs using a this compound-based TADF emitter that achieved a maximum external quantum efficiency (EQE) of 22.0%. acs.org Another device featuring a near-infrared emitter reached a high EQE of 7.68%. rsc.org

Solution Processability : A key goal is the development of soluble this compound derivatives that can be used to fabricate OLEDs through low-cost solution-processing techniques. sci-hub.se

Beyond OLEDs, this compound derivatives are being explored in other areas of advanced materials:

Photoinitiators : Modified this compound compounds have shown excellent photoinitiating abilities for polymerizing acrylates under visible light, with potential applications in dentistry. mdpi.com These systems can shorten polymerization time compared to commercial photoinitiators. mdpi.com

Electrochromic Materials : Polymers incorporating fluorinated this compound units have been synthesized and investigated for their spectroelectrochemical and electrochromic properties, indicating their potential for use in electrochromic devices. metu.edu.tr

The table below summarizes the performance of selected this compound derivatives in OLED applications, showcasing the impact of molecular design on device efficiency and emission color.

Derivative NameApplication/HostMax. Emission (nm)Max. EQE (%)CIE Coordinates
1a (with fluorene (B118485) side-arms)Green emitting dopant in OLED538 (PL in PMMA)--
3DMAC–BPOrange-Red TADF Emitter in OLED60622.0-
DBPzDCN-DPANear-Infrared TADF Emitter in OLED6987.68(0.68, 0.30)
2DMAC-BP-FOrange TADF Emitter in mCBP host58521.8-
2PXZ-BP-FRed TADF Emitter in mCBP host60512.4-
APZOrange-Red TADF Emitter in OLED-27.5-

Overview of the Phenazine Scaffold and Its Relevance to Dibenzo A,c Phenazine Research

Classical and Contemporary Approaches to the this compound Core

The fundamental structure of this compound can be assembled through several key synthetic strategies. These approaches have evolved to improve efficiency, yield, and substrate scope.

Condensation Reactions (e.g., Phenanthrenequinone with Diamines)

A well-established and straightforward method for synthesizing the this compound core is the condensation reaction between 9,10-phenanthrenequinone and an appropriate o-diamine. mdpi.comsemanticscholar.org This reaction is typically carried out in a suitable solvent, such as glacial acetic acid, under reflux conditions. mdpi.com For instance, the reaction of 9,10-phenanthrenequinone with 1,2-diaminobenzene yields the parent this compound. mdpi.com This method is valued for its simplicity and often high yields, reaching up to 80-93%. mdpi.com

The versatility of this approach is demonstrated by the use of substituted diamines to produce functionalized this compound derivatives directly. For example, using methyl 3,4-diaminobenzoate (B8644857) in place of 1,2-diaminobenzene results in the formation of this compound-2-carboxylic acid methyl ester. mdpi.com Similarly, reacting 9,10-phenanthrenequinone with 3,4-diaminobenzoic acid can yield this compound-11-carboxylic acid. thieme-connect.com

Below is a table summarizing the synthesis of this compound and a derivative via condensation reaction:

Reactant 1Reactant 2ProductYieldReference
9,10-Phenanthrenequinone1,2-DiaminobenzeneThis compound80% mdpi.com
9,10-PhenanthrenequinoneMethyl 3,4-diaminobenzoateThis compound-2-carboxylic acid methyl ester90% mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become a powerful tool for the synthesis of complex organic molecules, including this compound derivatives. mdpi.comnih.govresearchgate.net This method is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acid reagents. researchgate.net

In the context of this compound synthesis, the Suzuki-Miyaura reaction is often employed to introduce aryl or heteroaryl substituents onto a pre-existing this compound core that has been halogenated, such as with bromine. For example, 11-bromothis compound can be coupled with various boronic acids to introduce a range of functional groups at the 11-position. frontiersin.org This strategy allows for the modular construction of derivatives with tailored electronic properties. torvergata.it

A notable application is the synthesis of donor-acceptor type molecules, where an electron-donating group is coupled to the electron-accepting this compound core. frontiersin.org For instance, 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole has been coupled with 11-bromothis compound to create a molecule with charge-transfer characteristics. frontiersin.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This technology has been successfully applied to the synthesis of heterocyclic compounds, including phenazine and its derivatives. acs.org

Functionalization and Derivatization Strategies

To modulate the properties of this compound for specific applications, various functionalization and derivatization strategies are employed. These strategies focus on introducing substituents that can alter the electronic and photophysical characteristics of the molecule.

Introduction of Electron-Donating and Electron-Withdrawing Substituents

The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) is a common strategy to tune the optoelectronic properties of this compound. mdpi.comresearchgate.netmetu.edu.tr This functionalization can influence the molecule's absorption and emission spectra, as well as its performance in electronic devices. torvergata.it

Electron-Donating Groups (EDGs): The attachment of EDGs, such as carbazole (B46965), triphenylamine (B166846), and phenoxazine (B87303), to the this compound core can create molecules with intramolecular charge transfer (ICT) character. torvergata.itacs.org These donor-acceptor systems are of great interest for applications in organic light-emitting diodes (OLEDs), particularly for achieving thermally activated delayed fluorescence (TADF). torvergata.it For example, attaching various EDGs to the N,N′-diphenyl-dihydrothis compound (DPAC) core has been shown to modulate its dual-emission properties. acs.org

Electron-Withdrawing Groups (EWGs): Conversely, the introduction of EWGs, such as fluorine atoms or cyano groups, can significantly impact the electronic properties of the this compound backbone. metu.edu.trrsc.org Fluorine substitution, for instance, can lower the HOMO/LUMO energy levels, which is advantageous for certain electronic applications. metu.edu.tr This compound-11,12-dicarbonitrile (B10879520), featuring two strong electron-withdrawing cyano groups, has been used as an acceptor core to create near-infrared (NIR) TADF emitters when coupled with a diphenylamine (B1679370) donor. rsc.org

The following table provides examples of this compound derivatives with different substituents and their resulting properties:

DerivativeSubstituent TypeEffectReference
11-fluorothis compoundElectron-WithdrawingLowers HOMO/LUMO energy levels metu.edu.tr
This compound-11,12-dicarbonitrileElectron-WithdrawingEnables near-infrared emission rsc.org
CZP-DPPZElectron-Donating (Carbazole)Modulates charge-transfer states frontiersin.org
TPA-DPPZElectron-Donating (Triphenylamine)Enhances radiative transition rates frontiersin.org

Incorporation of Heavy Atoms

The incorporation of heavy atoms, such as bromine or selenium, into the this compound structure is a key strategy for enhancing spin-orbit coupling. chemrxiv.orgrsc.orgamazonaws.com This effect facilitates intersystem crossing from the singlet excited state to the triplet excited state, which is crucial for applications such as photodynamic therapy and phosphorescent OLEDs. chemrxiv.orgamazonaws.com

Bromine atoms have been introduced into the donor part of a this compound-based TADF emitter to study the influence of their position on spin-orbit coupling. rsc.org The synthesis involved the bromination of a precursor molecule followed by a cyclization reaction to form the final brominated this compound derivative. rsc.org

Selenium has also been incorporated into donor-acceptor molecules with a dibenzo[a,j]phenazine core (an isomer of this compound). chemrxiv.orgamazonaws.com The presence of the heavy selenium atom was shown to induce unique photophysical properties, including room-temperature phosphorescence. chemrxiv.orgamazonaws.com

Peripheral and N-Substitution Approaches

The functionalization of the this compound core is crucial for tuning its electronic and photophysical properties. Synthetic chemists employ several strategies to attach different groups to the periphery of the aromatic system or directly to its nitrogen atoms.

A prevalent method for peripheral substitution is the palladium-catalyzed Suzuki coupling reaction. This approach typically involves the synthesis of a halogenated this compound intermediate, such as a bromo-derivative, which can then be coupled with a variety of boronic acids. sci-hub.se For instance, key intermediates like 3,6-dibromo- or 4,5-dibromo-dibenzo[a,c]phenazine can be prepared by refluxing the corresponding substituted phenanthrene-9,10-dione with a substituted o-phenylenediamine. sci-hub.se These intermediates serve as versatile platforms for introducing aryl or heteroaryl groups, particularly electron-donating units, onto the this compound skeleton. sci-hub.se

Another significant strategy is direct nucleophilic substitution, which is particularly effective for phenazinium salts. In these positively charged species, the phenazine ring is activated towards nucleophilic attack. nih.gov The substitution of a hydrogen atom can be achieved under mild conditions, typically at the 2- and 7-positions. nih.gov This method allows for the sequential introduction of different substituents, such as primary and secondary amines, providing a pathway to asymmetrically functionalized derivatives. nih.gov The reactivity can be further modulated by introducing electron-withdrawing groups; for example, acylating an amino group at the 2-position can activate the 7-position for a second substitution. nih.gov

Furthermore, N-substitution or functionalization at positions adjacent to the ring nitrogens is a common strategy. In many designs, donor molecules are attached to the this compound core via a nitrogen atom of the donor itself. A typical synthesis involves a nucleophilic aromatic substitution reaction where a donor molecule, such as 9,9-dimethyl-9,10-dihydroacridine (B1200822) (Ac) or 3,6-di-tert-butylcarbazole (B1356187) (tCz), is deprotonated with a strong base like sodium hydride and then reacted with a fluoro- or chloro-substituted this compound derivative. sci-hub.sersc.org

These peripheral and N-substitution methodologies provide chemists with a robust toolbox to create a diverse library of this compound derivatives, each with unique properties engineered for specific applications in materials science.

Design of Donor-Acceptor (D-A) and Donor-Acceptor-Donor (D-A-D) Architectures

The electron-deficient nature of the this compound unit makes it an excellent electron acceptor (A) for the construction of advanced functional materials. By coupling it with one (D-A) or two (D-A-D) electron-donating (D) moieties, researchers can create molecules with intramolecular charge transfer (ICT) characteristics. frontiersin.orgacs.org This design principle is fundamental to developing materials for organic light-emitting diodes (OLEDs), particularly for thermally activated delayed fluorescence (TADF). acs.org

The core design strategy involves linking strong electron-donating groups to the electron-accepting this compound core. The choice of the donor, its substitution position, and the number of donor units are critical variables that allow for the precise tuning of the molecule's optoelectronic properties. sci-hub.seacs.org Common donors include triphenylamine (TPA), phenoxazine (PXZ), carbazole (Cz), and acridine (B1665455) (Ac) derivatives. frontiersin.orgsioc-journal.cnrsc.org

A key aspect of the design is controlling the spatial overlap between the highest occupied molecular orbital (HOMO), which is typically localized on the donor, and the lowest unoccupied molecular orbital (LUMO), which resides on the acceptor. frontiersin.orgsioc-journal.cn By introducing steric hindrance between the donor and acceptor units, a twisted D-A configuration can be achieved. sioc-journal.cn This spatial separation reduces the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), which is a prerequisite for efficient TADF. sioc-journal.cnrsc.org For example, attaching donor groups at the 10- or 11-positions of the this compound core can result in significantly different photophysical properties due to variations in the resulting molecular twist. rsc.org

The electronic properties of the acceptor core can also be modified to enhance performance. Introducing electron-withdrawing groups, such as cyano (–CN) substituents, onto the this compound framework lowers the LUMO energy level, which can enhance the electron-accepting strength and red-shift the emission. sci-hub.sersc.orgsioc-journal.cnrsc.org For instance, using this compound-11,12-dicarbonitrile (DBPzDCN) or this compound-2,7-dicarbonitrile (BPCN) as the acceptor unit has proven effective in developing emitters for the orange-red to near-infrared (NIR) spectral regions. sci-hub.sersc.orgrsc.org

The number of donor units also plays a crucial role. Moving from a D-A to a D-A-D or even a D-A-D-D architecture (e.g., xDMAC-BP series) allows for systematic control over the ICT effect and molecular geometry, enabling the regulation of emission color from green to orange-red. acs.orgresearchgate.net This strategy of "donor-doping" the acceptor core provides a powerful handle for designing highly efficient, long-wavelength TADF emitters. acs.orgresearchgate.net

The following tables summarize representative examples of D-A and D-A-D compounds based on this compound, highlighting the diversity of donors and acceptor modifications.

Table 1: Examples of Donor-Acceptor (D-A) this compound Derivatives

Compound NameDonor (D)Acceptor (A)Key Research FindingReference
CZP-DPPZCarbazole (Cz)This compound (DPPZ)Exhibits a locally-excited (LE) dominated state. frontiersin.org
TPA-DPPZTriphenylamine (TPA)This compound (DPPZ)Shows a hybridized local and charge-transfer (HLCT) state, leading to high brightness in non-doped OLEDs. frontiersin.org
PXZ-DPPZPhenoxazine (PXZ)This compound (DPPZ)Features a charge-transfer (CT) dominated state with TADF characteristics. frontiersin.org
DMAC-11-DPPZ9,9-dimethylacridine (DMAC)This compound (DPPZ)Achieves a high external quantum efficiency (EQE) of 23.8% in OLEDs by balancing wave function overlap. rsc.org
PXZ-10-DPPZ10H-phenoxazine (PXZ)This compound (DPPZ)Demonstrates the effect of substitution position on TADF properties. rsc.org
Ac-BPCN9,9-dimethyl-9,10-dihydroacridine (Ac)This compound-2,7-dicarbonitrile (BPCN)Achieved a high EQE of over 20% with an emission peak at 597 nm. sci-hub.sersc.org
DACz-BPCNN3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine (DACz)This compound-2,7-dicarbonitrile (BPCN)Enabled highly red-shifted emission up to 631 nm due to the strong donor character. sci-hub.sersc.org

Table 2: Examples of Donor-Acceptor-Donor (D-A-D) this compound Derivatives

Compound NameDonor (D)Acceptor (A)Key Research FindingReference
BzPz-TPATriphenylamine (TPA)This compound-3,6-dicarbonitrileDesigned as a red TADF material with a twisted D-A configuration. sioc-journal.cn
DBP-3TPATriphenylamine (TPA)This compound (DBP)Synthesized as a solution-processable TADF material for orange-red OLEDs. sci-hub.se
DBP-4MOTPA3-methoxy-N-(4-methoxyphenyl)-N-phenylaniline (MOTPA)This compound (DBP)Properties tuned by increasing the electron-donating capability and number of donor units. sci-hub.se
2DMAC-BP9,9-dimethylacridan (DMAC)This compound (BP)Emission color regulated by changing the number of donor units. acs.orgresearchgate.net
3DMAC-BP9,9-dimethylacridan (DMAC)This compound (BP)Achieved a maximum EQE of 22.0% with an orange-red emission peak at 606 nm. acs.orgresearchgate.net

Computational and Theoretical Investigations of Dibenzo A,c Phenazine Electronic Structure

Density Functional Theory (DFT) Studies of Ground State Geometries

Computational studies employing Density Functional Theory (DFT) have been instrumental in determining the optimized ground-state geometries of dibenzo[a,c]phenazine (dbpz) and its derivatives. The choice of functional and basis set is crucial for obtaining accurate predictions of molecular structures.

Researchers have utilized various combinations to model these systems. For instance, the ground-state geometries of a series of dbpz derivatives have been optimized using the B3LYP hybrid functional with a 6-31G(d,p) basis set. rsc.org In other studies, the B3LYP functional was paired with a more extensive 6-311+G* basis set to investigate the geometrical structures of dbpz-based molecules designed for thermally activated delayed fluorescence (TADF). acs.org Another commonly employed method for optimizing the ground-state geometries of fluorinated this compound derivatives is the PBE0/6-31G(d,p) level of theory. rsc.org

These DFT calculations reveal that the this compound core is a rigid and planar π-conjugated structure. acs.org When donor moieties are attached to the dbpz core, as in donor-acceptor type molecules, DFT calculations show large dihedral angles, often around 90 degrees, between the donor and the planar acceptor unit. acs.org This twisted geometry is a key factor influencing the electronic properties of the molecules. The specific functional and basis set used in these calculations are summarized in the table below.

Compound TypeDFT FunctionalBasis SetReference
This compound DerivativesB3LYP6-31G(d,p) rsc.org
This compound-based TADF EmittersB3LYP6-311+G* acs.org
Fluorinated this compound DerivativesPBE06-31G(d,p) rsc.org
This compound-based IsomersM066-311G(d) rsc.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the behavior of this compound derivatives upon photoexcitation, Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational tool. acs.org This method allows for the calculation of excited-state energies, oscillator strengths, and the nature of electronic transitions.

For example, TD-DFT calculations have been performed at the PBE0/def2-SVP level of theory to investigate the excited-state properties of dbpz-based isomers. rsc.org In the study of fluorinated dbpz derivatives, TD-DFT calculations were conducted within the Tamm-Dancoff approximation (TDA-DFT) to explore their excited-state properties based on the previously optimized ground-state geometries. rsc.orgtorvergata.it This approach has been shown to be effective in modeling the properties of molecules exhibiting charge-transfer excitations, which are common in donor-acceptor systems based on this compound. acs.org

Furthermore, TD-DFT has been used to calculate the singlet and triplet excited state energies of various dbpz derivatives. For a series of regio-isomers, TD-DFT calculations using a modified LC-BLYP functional were employed to obtain the energies of the S1-S2 and T1-T5 excited states. rsc.org These theoretical investigations are crucial for understanding phenomena such as fluorescence and thermally activated delayed fluorescence (TADF).

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Levels

The electronic properties of this compound derivatives are largely dictated by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations provide detailed insights into the spatial distribution and energy levels of these orbitals.

In many donor-acceptor type molecules based on this compound, the HOMO is predominantly localized on the electron-donating moiety, while the LUMO is concentrated on the electron-accepting this compound core. acs.orgchemrxiv.org This spatial separation of the HOMO and LUMO is a characteristic feature of these systems and is a key requirement for achieving a small singlet-triplet energy gap (ΔE_ST), which is essential for TADF. rsc.orgthe-innovation.org

The energy levels of the HOMO and LUMO, and consequently the HOMO-LUMO energy gap, can be tuned by modifying the chemical structure. For instance, introducing a fluorine substituent on the acceptor unit can lower both the HOMO and LUMO energy levels. metu.edu.tr Similarly, increasing the number of electron-donating units, such as 9,9-dimethylacridan (DMAC), leads to a decrease in the LUMO levels and a reduction in the HOMO-LUMO energy gap. acs.org Electrochemical measurements, such as cyclic voltammetry, are often used to experimentally determine the HOMO and LUMO energy levels, which generally show good agreement with the values obtained from DFT calculations. chemrxiv.orgrsc.org

A summary of calculated HOMO and LUMO energy levels for a selection of this compound derivatives is presented in the table below.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Reference
2PXZ-BP-F-5.14-3.132.01 chemrxiv.org
2DMAC-BP-F-5.34-3.152.20 chemrxiv.org
2DTCz-BP-F-5.66-3.162.50 chemrxiv.org
PBDT-FBPz-5.41-3.072.34 metu.edu.tr
PBDT-TFBPz-5.74-3.941.80 metu.edu.tr
PSi-TFBPz-5.84-3.192.65 metu.edu.tr

Elucidation of Intramolecular Charge Transfer (ICT) Characteristics

Many this compound derivatives, particularly those with a donor-acceptor architecture, exhibit significant Intramolecular Charge Transfer (ICT) upon photoexcitation. researchgate.netrsc.org This phenomenon involves the transfer of electron density from the electron-donating part of the molecule to the electron-accepting this compound core.

The presence of ICT is supported by both experimental and theoretical evidence. Spectroscopic studies often reveal broad and structureless emission spectra that show a pronounced red-shift in polar solvents (positive solvatochromism), which is a hallmark of an excited state with a strong ICT character. torvergata.it Theoretical calculations, such as TD-DFT, confirm the ICT nature of the excited states by showing that the electronic transition corresponds to a HOMO-to-LUMO excitation, where the HOMO and LUMO are spatially separated on the donor and acceptor moieties, respectively. acs.orgrsc.org

The strength of the ICT can be modulated by varying the electron-donating ability of the donor group or by increasing the number of donor units attached to the this compound core. acs.orgresearchgate.net For example, strengthening the donor group leads to a more pronounced ICT character and a red-shift in the emission color. researchgate.net This tunable ICT characteristic makes this compound derivatives promising materials for a range of optoelectronic applications, including organic light-emitting diodes (OLEDs). acs.orghelsinki.fi The absorption spectra of these molecules typically show bands at longer wavelengths that are assigned to ICT transitions. rsc.org

Modeling of Spin-Orbit Coupling (SOC) and Intersystem Crossing (ISC)

In the context of light-emitting materials, particularly those exhibiting thermally activated delayed fluorescence (TADF), the processes of intersystem crossing (ISC) and reverse intersystem crossing (rISC) are of paramount importance. These processes are governed by spin-orbit coupling (SOC), which facilitates the transition between singlet and triplet excited states.

Theoretical modeling plays a crucial role in understanding and predicting the efficiency of ISC and rISC in this compound derivatives. For TADF materials, a small energy gap between the lowest singlet (S1) and triplet (T1) excited states is necessary, but efficient rISC also depends on the magnitude of the SOC between these states. worktribe.com

It is understood that direct SOC between a singlet charge-transfer (¹CT) state and a triplet charge-transfer (³CT) state is often weak or forbidden. rsc.orgthe-innovation.org Therefore, the presence of a locally excited triplet (³LE) state energetically close to the ¹CT state is crucial for facilitating efficient ISC and rISC through a second-order vibronic coupling mechanism. rsc.orgresearchgate.net The El Sayed rule posits that intersystem crossing is more favorable between states of different orbital character, such as ¹CT and ³LE states. rsc.org

Computational studies on this compound-based TADF emitters have shown that strategic molecular design can lead to stronger SOC interactions between the S1 state and an energetically close-lying excited triplet state, resulting in a faster rISC rate. worktribe.com For example, in certain isomeric derivatives, the triplet excitons may not be efficiently up-converted to the S1 state if the SOC is not favorable. worktribe.com The investigation of charge-transfer induced ultrafast intersystem crossing has been observed in this compound, highlighting its potential for efficient triplet exciton (B1674681) utilization. researchgate.net

Advanced Photophysical Phenomena in Dibenzo A,c Phenazine Systems

Mechanisms of Fluorescence and Luminescence

Dibenzo[a,c]phenazine and its derivatives are a versatile class of compounds that exhibit a rich variety of photophysical phenomena. The specific emission properties are intricately linked to their molecular structure and the surrounding environment. This section delves into the key mechanisms governing their fluorescence and luminescence, including intramolecular charge transfer, thermally activated delayed fluorescence, vibration-induced emission, and aggregation-induced emission.

Intramolecular Charge Transfer (ICT) Emission Pathways

Intramolecular charge transfer (ICT) is a fundamental process in many this compound-based systems, particularly those designed with a donor-acceptor (D-A) architecture. In these molecules, the electron-deficient this compound (dbpz) core typically acts as the acceptor, while electron-donating groups are attached at various positions to serve as donors. researchgate.nettandfonline.com

Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), which is predominantly localized on the donor moiety, to the lowest unoccupied molecular orbital (LUMO), which is mainly centered on the this compound acceptor. This spatial separation of the HOMO and LUMO leads to the formation of an ICT excited state. sioc-journal.cn The emission from this ICT state is highly sensitive to the solvent polarity, a phenomenon known as solvatochromism. In more polar solvents, the ICT state is stabilized, leading to a red-shift in the emission wavelength. acs.org

The efficiency and wavelength of the ICT emission can be precisely tuned by modifying the strength of the donor and acceptor units. For instance, introducing electron-donating π-conjugated side-arms at the 10,13-positions of the this compound skeleton creates donor-acceptor-donor (D-A-D) type chromophores. researchgate.nettandfonline.com As the electron-donating ability of these side-arms increases, the emission color can be systematically shifted from yellowish-green to deep red. researchgate.net This principle has been demonstrated in copolymers of 9,9'-dioctylfluorene and this compound, where the ICT between the two moieties results in efficient blue electroluminescence. acs.org

Thermally Activated Delayed Fluorescence (TADF)

In this compound-based TADF emitters, a donor-acceptor architecture is often employed to achieve the necessary small ΔE_ST. The spatial separation of the HOMO on the donor and the LUMO on the acceptor minimizes the exchange energy, which is a major contributor to the singlet-triplet splitting. sioc-journal.cn This design allows for efficient reverse intersystem crossing (rISC) from the T₁ state back to the S₁ state, facilitated by thermal energy from the surroundings. rsc.org The subsequent radiative decay from the S₁ state results in delayed fluorescence.

For example, carbazole (B46965) or acridan-substituted dibenzo[a,c]phenazines with a D-A-D structure have been investigated as TADF emitters. researchgate.net While the acridan-substituted derivative (AcDbp) exhibited the expected TADF behavior, the carbazole-substituted version (CzDbp) showed fluorescence complemented by triplet-triplet annihilation (TTA). researchgate.net The efficiency of the TADF process can be influenced by the molecular environment. researchgate.net By carefully selecting donor and acceptor units, the emission color of this compound-based TADF molecules can be tuned from green to orange-red and even near-infrared. sioc-journal.cntorvergata.itrsc.org

Vibration-Induced Emission (VIE)

Vibration-induced emission (VIE) is a distinct photophysical phenomenon observed in N,N′-disubstituted-dihydrodibenzo[a,c]phenazines. acs.orgresearchgate.netd-nb.info These molecules possess a V-shaped, non-planar geometry in their ground state. nih.gov Upon photoexcitation, a significant structural change occurs, involving a vibration from the bent ground-state conformation to a more planar excited-state conformation. nih.gov This transformation is driven by a reversal of aromaticity in the excited state according to Baird's rule. nih.gov

This large-amplitude, low-frequency molecular vibration leads to an unusually large Stokes shift, often exceeding 11,000 cm⁻¹, and can result in dual fluorescence. acs.org The emission from the initial, locally excited (bent) state is typically in the blue region of the spectrum, while the emission from the relaxed, planar ICT state occurs at longer wavelengths (red). acs.orgnih.gov The ratio of the blue to red emission is highly sensitive to the local environment, such as solvent viscosity and temperature. acs.org In more viscous or colder environments, the vibrational motion is hindered, leading to an increase in the blue emission at the expense of the red emission. acs.org This unique property makes VIE-active this compound derivatives promising candidates for ratiometric fluorescent probes. researchgate.netd-nb.info

Aggregation-Induced Emission (AIE) and Aggregation-Enhanced Emission (AEE)

Aggregation-induced emission (AIE) and aggregation-enhanced emission (AEE) are phenomena where the fluorescence of a molecule is significantly enhanced in the aggregated state or in a solid state compared to its solution state. This behavior is contrary to the more common aggregation-caused quenching (ACQ) effect. The underlying mechanism for AIE and AEE is the restriction of intramolecular motion (RIM), which includes both rotation (RIR) and vibration (RIV). rsc.orgnih.gov In dilute solutions, these intramolecular motions provide non-radiative decay pathways for the excited state, thus quenching fluorescence. In the aggregated state, these motions are physically restricted, blocking the non-radiative channels and opening up the radiative decay pathway, leading to strong emission.

Triphenylamine (B166846)–this compound adducts are examples of compounds that exhibit these properties. rsc.org Depending on the nature of the substituents on the triphenylamine donor, these adducts can display either AEE or AIE. For instance, the unsubstituted and alkyl-substituted derivatives show AEE, while those decorated with alkoxy groups exhibit typical AIE behavior. rsc.org This highlights the critical role of substituent effects in modulating the photophysical properties in the aggregated state. AIE-active this compound derivatives have shown potential in various applications, including as fluorescent biosensors. frontiersin.org

Photophysical Modulation through Structural Engineering

The photophysical properties of this compound systems can be finely tuned through rational molecular design. By strategically modifying the core structure with various substituents, it is possible to control key parameters such as emission wavelength, quantum yield, and the dominant emission mechanism.

Substituent Effects on Emission Wavelength and Quantum Yields

The introduction of different substituents onto the this compound framework has a profound impact on its electronic and photophysical properties. In donor-acceptor systems, the nature of the donor group is a critical determinant of the emission characteristics.

For instance, in a series of fluorinated this compound-based TADF emitters, varying the electron-donating strength of the donor moiety allows for color-tuning across a wide range, from green to deep-red. rsc.org Similarly, increasing the number of 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC) donor units on a this compound acceptor can systematically shift the emission from 541 nm to 605 nm, while simultaneously increasing the photoluminescence quantum yield (PLQY) from 42% to 89%. acs.org This is attributed to a more pronounced intramolecular charge transfer effect. acs.org

The position of the substituents is also crucial. A study on this compound derivatives with fluorene (B118485) side-arms at different positions revealed that substitution at the 10,13-positions resulted in the most emissive compound, with a quantum yield of 0.62 in a PMMA film. tandfonline.com The effect of substituents is not limited to donor groups. A systematic study on triphenylamine–this compound adducts showed that changing the substituents on the triphenylamine from alkyl to alkoxy groups switched the emission behavior from aggregation-enhanced emission (AEE) to aggregation-induced emission (AIE). rsc.org

The following tables summarize the photophysical data for various substituted this compound derivatives, illustrating the impact of structural engineering on their emission properties.

Table 1: Photophysical Properties of this compound Derivatives with Different Donor Groups

CompoundDonor GroupEmission Max (nm) in ToluenePLQY in TolueneReference
2DTCz-BP-F3,6-di-tert-butylcarbazole (B1356187)505- rsc.org
2PXZ-BP-F10H-phenoxazine589- rsc.org
2DMAC-BP-F9,9-dimethylacridin-10(9H)-yl674- rsc.org

Table 2: Photophysical Properties of this compound Derivatives with an Increasing Number of Donor Units

CompoundNumber of DMAC DonorsEmission Max (nm)PLQYReference
1DMAC-BP15410.42 acs.org
2DMAC-BP25760.58 acs.org
3DMAC-BP36050.89 acs.org

Table 3: Electroluminescence Properties of OLEDs with this compound-based TADF Emitters

EmitterEmission Max (nm)Max. External Quantum Efficiency (EQE)Reference
2DTCZ-BP-F5182.1% rsc.org
2PXZ-BP-F60512.4% rsc.org
2DMAC-BP-F58521.8% rsc.org
3DMAC-BP60622.0% acs.org
PyPz-TPA67622.6% sioc-journal.cn

Table of Compound Names

Abbreviation / NameFull Chemical Name
AcDbpAcridan-substituted this compound
AEEAggregation-Enhanced Emission
AIEAggregation-Induced Emission
CzDbpCarbazole-substituted this compound
D-ADonor-Acceptor
D-A-DDonor-Acceptor-Donor
dbpzThis compound
DMAC9,9-dimethyl-9,10-dihydroacridine
DPACN,N′-diphenyl-9,14-dihydrothis compound
ICTIntramolecular Charge Transfer
PLQYPhotoluminescence Quantum Yield
PMMAPoly(methyl methacrylate)
PyPz-TPA10,13-bis(4-(diphenylamino)phenyl)-dipyrido[3,2-a:2',3'-c]phenazine-11,12-dicarbonitrile
TADFThermally Activated Delayed Fluorescence
TTATriplet-Triplet Annihilation
VIEVibration-Induced Emission
2DTCz-BP-F3,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-10-fluorothis compound
2PXZ-BP-F10,10'-(10-fluorothis compound-3,6-diyl)bis(10H-phenoxazine)
2DMAC-BP-F3,6-bis(9,9-dimethylacridin-10(9H)-yl)-10-fluorothis compound
1DMAC-BP-
2DMAC-BP-
3DMAC-BP-

Isomeric Influences on Excited State Dynamics

The arrangement of substituent groups on the this compound (DBPz) core has a profound impact on the excited state dynamics of its derivatives. Isomerism, particularly the positional variation of electron-donating and electron-withdrawing groups, allows for the fine-tuning of photophysical properties by modulating molecular rigidity, geometry relaxation between ground and excited states, and the energies of the lowest singlet (S₁) and triplet (T₁) states. worktribe.com

Research into asymmetric isomers based on this compound and pyridine (B92270) (Py) electron-deficient units combined with triphenylamine (TPA) donor units has demonstrated these effects. worktribe.com For instance, two pairs of isomers, DPyPzTPA/TPAPzDPy and PyPzDTPA/DTPAPzPy, were synthesized to study how changing the position and number of Py and TPA groups affects their properties. It was found that isomers like DPyPzTPA and DTPAPzPy, which possess greater rigidity, exhibit less geometric relaxation between their ground (S₀) and excited (S₁) states. worktribe.com This structural rigidity helps to minimize non-radiative decay pathways. worktribe.comrsc.org

Theoretical calculations using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been employed to understand the underlying electronic structure. worktribe.com For the isomer pair DPyPzTPA and TPAPzDPy, DPyPzTPA was calculated to have a smaller band gap and a higher T₁ energy level (2.10 eV) compared to TPAPzDPy (2.01 eV), despite having nearly identical S₁ energy levels. worktribe.com This results in a smaller singlet-triplet energy gap (ΔEₛₜ) for DPyPzTPA, which is crucial for processes like thermally activated delayed fluorescence (TADF). worktribe.comworktribe.com The greater rigidity and favorable spin-orbit coupling in DPyPzTPA lead to a higher photoluminescence quantum yield (Φₚₗ) and a faster reverse intersystem crossing (rISC) rate. worktribe.com These isomeric differences explicitly show that asymmetric molecular design is a powerful strategy for developing highly efficient emitters. worktribe.com

Similarly, in a series of four regio-isomers based on a This compound-11,12-dicarbonitrile (B10879520) (DBPzCN) acceptor and a triphenylamine (TPA) donor, DFT was used to compare their relative differences, further highlighting the importance of isomeric structure on photophysical outcomes. researchgate.net The strategic placement of bulky substituents can also influence intramolecular electronic interactions and molecular rigidity, which in turn affects the S₁ energy level and the ΔEₛₜ. worktribe.com

Solvent Effects and Solvatochromism

The photophysical properties of this compound derivatives often exhibit a strong dependence on the solvent environment, a phenomenon known as solvatochromism. This effect is particularly pronounced in donor-acceptor (D-A) type molecules, where the excited state has a significant intramolecular charge transfer (ICT) character. researchgate.net As solvent polarity increases, the emission spectra of these compounds typically show a bathochromic (red) shift, indicating a greater stabilization of the polar ICT excited state compared to the less polar ground state. rsc.orgresearchgate.net

Studies on various DBPz derivatives have consistently demonstrated positive fluorescent solvatochromism. researchgate.net For example, a study of DBPz derivatives with different donor groups (carbazole, triphenylamine, and phenoxazine) revealed distinct solvent-dependent photoluminescence (PL) spectra. frontiersin.org In non-polar solvents like hexane (B92381), emission is often weak or dominated by a locally excited (LE) state. frontiersin.org As solvent polarity increases (e.g., in ether, THF, and acetonitrile), the emission from the ICT state becomes more prominent and red-shifted. frontiersin.org For instance, the emission of one such derivative, PXZ-DPPZ, is very weak in hexane but becomes entirely non-emissive in more polar solvents due to the strong stabilization of the CT state. frontiersin.org

The Lippert-Mataga model is often used to quantify the relationship between the Stokes shift and solvent polarity, providing insight into the change in dipole moment upon excitation. frontiersin.org The significant red-shift observed in the emission bands of DBPz-based compounds in more polar solvents confirms the CT character of the emissive singlet state. rsc.org In some cases, such as with 4-TPA-DBPzCN in chloroform (B151607), the strong stabilization of the CT state can shift the emission into the near-infrared (NIR) region. rsc.org

A study on a macrocycle containing two dibenzo[a,j]phenazine units showed that its fluorescence lifetime and quantum yield were highly solvent-dependent, decreasing by about two orders of magnitude in polar environments compared to non-polar ones. nih.gov This is attributed to the fact that in polar solvents, the fluorescence decay is dominated by non-radiative internal conversion, whereas in non-polar solvents, radiative decay and intersystem crossing are more significant contributors. nih.gov

Table 1: Solvatochromic Shift in this compound Derivatives This table is interactive. You can sort and filter the data.

Compound Solvent Emission Peak (λₑₘ) (nm) Source
2DTCz-BP-F Toluene 505 rsc.org
2DMAC-BP-F Toluene 589 rsc.org
2PXZ-BP-F Toluene 674 rsc.org
CZP-DPPZ Hexane ~450 frontiersin.org
CZP-DPPZ Acetonitrile ~525 frontiersin.org
TPA-DPPZ Hexane ~500 frontiersin.org
TPA-DPPZ Acetonitrile ~550 frontiersin.org
PXZ-DPPZ Hexane 566 frontiersin.org
PXZ-DPPZ Doped Film (PMMA) 579 frontiersin.org
1DMAC–BP Doped Film 560 acs.org
2DMAC–BP Doped Film 576 acs.org
3DMAC–BP Doped Film 606 acs.org
2DMAC-BP-F Doped Film (mCBP) 585 torvergata.it
2PXZ-BP-F Doped Film (mCBP) 605 torvergata.it
2DTCz-BP-F Doped Film (mCBP) 518 torvergata.it

Time-Resolved Spectroscopy and Excited State Lifetimes

Time-resolved spectroscopy is a critical tool for elucidating the complex excited-state dynamics of this compound systems. These measurements provide direct information about the lifetimes of various excited states and the kinetics of processes such as fluorescence, intersystem crossing (ISC), and reverse intersystem crossing (rISC). For many DBPz derivatives, particularly those designed for TADF applications, the photoluminescence decay exhibits biexponential kinetics, corresponding to a short-lived prompt fluorescence (τₚ) and a long-lived delayed fluorescence (τₔ). frontiersin.orgtorvergata.it

The prompt component arises from the direct radiative decay from the S₁ state, while the delayed component results from the up-conversion of triplet excitons back to the S₁ state via rISC, followed by emission. The presence of a significant delayed component is a hallmark of TADF. frontiersin.org For example, PXZ-DPPZ in a doped film shows a prompt lifetime of 10.0 ns and a delayed lifetime of 1.3 µs. frontiersin.org

The lifetimes of these states are highly sensitive to the molecular structure and the surrounding environment. Fluorinated DBPz derivatives have been studied extensively, showing a range of lifetimes depending on the donor moiety attached. rsc.orgtorvergata.it In degassed toluene, 2DMAC-BP-F and 2PXZ-BP-F exhibit prompt lifetimes (τₚ) of 27.7 ns and 16.9 ns, and delayed lifetimes (τₔ) of 19.0 µs and 0.2 µs, respectively. torvergata.it In solid-state doped films, which are relevant for OLED applications, the lifetimes can differ. For instance, in an mCBP host, the average delayed lifetimes for 2DTCz-BP-F, 2DMAC-BP-F, and 2PXZ-BP-F were measured to be 10.15 ms (B15284909), 90.6 µs, and 1.83 µs, respectively. rsc.orgtorvergata.it

The solvent can also dramatically alter excited-state lifetimes. A DBPz-cored macrocycle showed a fluorescence lifetime ranging from 6.3 ns in non-polar cyclohexane (B81311) to just 34 ps in polar dimethyl sulfoxide, demonstrating the profound influence of the solvent on the decay pathways. nih.gov In some systems, a triplet lifetime (τₜ) can also be determined from transient absorption spectroscopy. For the aforementioned macrocycle, a triplet lifetime of 12.5 µs was estimated in cyclohexane. nih.gov

Table 2: Excited State Lifetimes of this compound Derivatives This table is interactive. You can sort and filter the data.

Compound Medium Prompt Lifetime (τₚ) Delayed Lifetime (τₔ) Source
PXZ-DPPZ Doped Film (PMMA) 10.0 ns 1.3 µs frontiersin.org
2DMAC-BP-F Toluene (degassed) 27.7 ns 19.0 µs torvergata.it
2PXZ-BP-F Toluene (degassed) 16.9 ns 0.2 µs torvergata.it
2DTCz-BP-F Doped Film (mCBP) 4.3 ns (avg) 10.15 ms (avg) torvergata.it
2DMAC-BP-F Doped Film (mCBP) 19.6 ns (avg) 90.6 µs (avg) torvergata.it
2PXZ-BP-F Doped Film (mCBP) 31.0 ns (avg) 1.83 µs (avg) torvergata.it
DBPz Macrocycle Cyclohexane 6.3 ns - nih.gov
DBPz Macrocycle Dimethyl Sulfoxide 34 ps - nih.gov

Photochemical Reactivity and Photoinduced Electron Transfer (PET) Studies

This compound and its derivatives are photochemically active and can participate in photoinduced electron transfer (PET) processes, acting as either electron acceptors or donors depending on the reaction partner. Upon photoexcitation, the DBPz moiety can engage in electron transfer with various molecules, leading to the formation of radical ion pairs (RIPs). acs.orgnih.gov

Laser flash photolysis is a key technique used to study these transient species. In one study, DBPz was shown to form a charge-transfer complex in the triplet state (³ECT) with different amines, such as N,N-dimethylaniline (DMA), 4,4'-bis(dimethylamino)diphenylmethane (DMDPM), and triethylamine (B128534) (TEA). acs.orgnih.gov The formation of both the ³ECT state and the subsequent radical ion pairs was identified. acs.orgnih.gov Interestingly, these systems exhibited a prominent magnetic field effect (MFE) in an acetonitrile-water mixture, which is a rare observation in a non-viscous medium. This was attributed to the extended planar structure of DBPz and inter-radical hydrogen bonding mediated by water molecules. acs.orgnih.gov

The photochemical reactivity of DBPz derivatives has also been harnessed to initiate polymerization reactions. researchgate.netmdpi.com By pairing DBPz-based dyes with co-initiators, free radicals can be generated through either PET or hydrogen-atom transfer mechanisms upon irradiation with visible light. researchgate.netmdpi.com For instance, photolysis of certain DBPz derivatives in the presence of an iodonium (B1229267) salt leads to the formation of dye radical cations, which can initiate cationic polymerization. researchgate.net The efficiency of these photoinitiating systems depends on both the specific structure of the DBPz derivative and the nature of the co-initiator. researchgate.net

In other studies, the ability of excited DBPz derivatives to abstract a hydrogen atom from a co-initiator, such as 2-mercaptobenzoxazole (B50546), has been demonstrated to effectively initiate polymerization. mdpi.com The free energy change for electron transfer (ΔGₑₜ) is a critical parameter for predicting the feasibility of PET processes, and these reactions are often analyzed in the context of redox potentials of the participating molecules. researchgate.net

Supramolecular Chemistry and Self Assembly of Dibenzo A,c Phenazine Derivatives

Design Principles for Supramolecular Aggregates

The design of supramolecular aggregates based on dibenzo[a,c]phenazine derivatives is guided by several key principles that leverage non-covalent interactions to direct the self-assembly process. These interactions include π-π stacking, hydrogen bonding, and host-guest interactions, which collectively determine the morphology and function of the resulting nanostructures.

A primary design strategy involves the functionalization of the this compound core. For instance, the introduction of specific side-arms can be used to tune the optical and electrochemical properties of the molecule. By varying the donor strength of these side-arms, it is possible to modulate the emitting behavior of the resulting donor-acceptor tetra-branched molecules. researchgate.net Electron-deficient side-arms can lead to blue emission, while weak and strong donor groups can produce green, red, or orange-red emissions, respectively. researchgate.net

Another critical design element is the use of amphiphilic molecules, where the this compound unit acts as a rigid rod-like segment and is coupled with a flexible coil segment, such as poly(ethylene oxide) (PEO). mdpi.com The self-assembly of these bent-shaped molecules is highly influenced by minor structural modifications. For example, the presence of a carboxyl group at the 11-position of the this compound can promote the formation of nanofibers in aqueous solutions. mdpi.com In contrast, replacing the carboxyl with a butoxy carbonyl group leads to the formation of spherical aggregates. mdpi.com This demonstrates that subtle changes in molecular structure can be a powerful tool for controlling the morphology of supramolecular aggregates. mdpi.com

Furthermore, the concept of Vibration-Induced Emission (VIE) is a key principle in the design of fluorescent materials based on N,N′-diaryl-dihydrodibenzo[a,c]phenazines (DPACs). acs.org These molecules exhibit dual fluorescence, with an intrinsic blue emission from a bent excited state and an orange-red emission from a planar excited state. acs.org The self-assembly process can be designed to restrict the molecular vibrations, thereby controlling the emission color. rsc.org This principle has been utilized to create systems where the fluorescence changes from orange-red to blue as the self-assembly progresses from a metastable to a thermodynamically stable state. rsc.org

Host-Guest Interactions and Complexation Studies (e.g., Crown Ether Macrocycles)

Host-guest chemistry is a cornerstone of the supramolecular applications of this compound derivatives, particularly when they are incorporated into macrocyclic structures like crown ethers. These systems offer a platform for molecular recognition and the development of responsive materials.

A notable example is a novel macrocycle, D-6, which incorporates a 9,14-diphenyl-9,14-dihydrothis compound (DPAC) unit within a crown ether framework. dntb.gov.uafrontiersin.org This macrocycle exhibits conformation-adaptive and electron-rich properties, allowing it to form host-guest complexes with various ammonium (B1175870) guests. dntb.gov.uaresearchgate.net The complexation is driven by the interactions between the electron-rich cavity of the crown ether and the electron-deficient guest molecules. frontiersin.org The formation of these supramolecular complexes has been confirmed through techniques such as UV-vis titration, 1H NMR spectroscopy, and high-resolution mass spectrometry (HRMS). dntb.gov.uafrontiersin.org

The binding of different ammonium guests to the D-6 macrocycle leads to significant changes in its photophysical properties. dntb.gov.ua For instance, the host-guest interactions can cause hypsochromic shifts in the fluorescence emission, with shifts of up to 130 nm being observed. dntb.gov.uanih.gov The stoichiometry of the host-guest complex and the choice of solvent also play a crucial role in modulating these interactions and the resulting optical output. dntb.gov.uafrontiersin.org

In another study, a DPAC derivative functionalized with two benzo-15-crown-5 (B77314) units (DPAC-[B15C5]2) was designed. acs.org The excited-state vibrations of the DPAC moiety in this molecule can be controlled through supramolecular assembly and disassembly, which is triggered by the competitive chelation of potassium ions (K+) between the 15-crown-5 (B104581) units and an external 18-crown-6 (B118740). acs.org This system demonstrates how host-guest interactions can be used to achieve wide-color-tuning of emission. acs.org

Furthermore, this compound derivatives have been shown to form electron donor-acceptor complexes with other molecules, such as a perylene (B46583) diimide derivative modified with aspartic acid (PASP). rsc.org The binding strength of these complexes is influenced by solvent polarity and the nature of the substituents on the phenazine (B1670421) derivative. rsc.org

Modulation of Optical Properties via Supramolecular Assembly and Disassembly

The assembly and disassembly of supramolecular structures containing this compound derivatives provide a powerful mechanism for modulating their optical properties, particularly their fluorescence emission. This control is often achieved by influencing the conformation and intermolecular interactions of the chromophores within the aggregate.

A prime example is the use of N,N′-diaryl-dihydrodibenzo[a,c]phenazines (DPACs), which exhibit vibration-induced emission (VIE). acs.org In solution, the saddle-shaped DPAC molecules undergo dynamic light-induced planarization upon photoexcitation, resulting in orange-red fluorescence. frontiersin.org When these molecular vibrations are restricted, for instance in the solid state or within a constrained supramolecular assembly, the intrinsic blue fluorescence from the bent excited state becomes dominant. acs.orgfrontiersin.org

This principle is elegantly demonstrated in a system where a DPAC derivative is functionalized with two benzo-15-crown-5 wings (DPAC-[B15C5]2). acs.org The supramolecular assembly and disassembly of this compound can be controlled by the competitive binding of potassium ions (K+) between the 15-crown-5 units and an external 18-crown-6 molecule. acs.org This allows for a wide tuning of the emission color, from blue to orange-red, including the generation of white light. acs.org The dissociation of the supramolecular assembly by water can also be used for moisture detection in organic solvents. acs.org

Similarly, a macrocycle (D-6) containing a DPAC unit and a crown ether ring shows multicolor fluorescence upon interaction with different ammonium guests. dntb.gov.uafrontiersin.org The binding of guests restricts the conformation of the DPAC moiety, leading to a variety of emission colors from orange to deep blue. frontiersin.org The host-guest stoichiometry and the solvent environment are critical factors that influence the optical output. dntb.gov.uafrontiersin.org For instance, titrating a guest to the macrocycle solution can lead to a gradual shift in the emission spectrum, and even white light emission can be achieved at a specific host-guest ratio. frontiersin.org

The self-assembly process itself can be monitored through changes in fluorescence. An adduct of DPAC and a cysteine derivative was shown to transform from a non-equilibrium metastable state to a thermodynamically stable state over time, a process that could be visually tracked by a continuous fluorescence change from orange-red to blue. rsc.org

Characterization of Self-Assembled Nanostructures (e.g., nanofibers, spherical aggregates)

The self-assembly of this compound derivatives leads to a variety of well-defined nanostructures, the morphology of which is highly dependent on the molecular design. These nanostructures are typically characterized using a combination of microscopic and scattering techniques.

For instance, amphiphilic bent-shaped molecules composed of a this compound rod segment and a poly(ethylene oxide) (PEO) coil segment have been shown to form different nanostructures based on subtle molecular modifications. mdpi.com Molecules with a carboxyl group at the 11-position of the this compound unit self-assemble into nanofibers of varying lengths in aqueous solution. mdpi.com In contrast, when the carboxyl group is replaced by a butoxy carbonyl group, the molecules form spherical aggregates of diverse sizes. mdpi.com The characterization of these structures was carried out using techniques such as atomic force microscopy (AFM) and transmission electron microscopy (TEM). mdpi.com

In the solid state, these same amphiphilic molecules can form even more complex structures. Differential scanning calorimetry (DSC), thermal optical polarized microscopy (POM), and small-angle X-ray scattering (SAXS) have been used to identify hexagonal perforated lamellar and hexagonal columnar structures. mdpi.com

Furthermore, the formation of supramolecular electron donor-acceptor complexes between a perylene diimide derivative and various phenazine derivatives can result in needle-like or rod-like nanostructures with lengths ranging from 100 to 400 nm. rsc.org The specific morphology in this case depends on the interaction model between the donor and acceptor molecules. rsc.org

The aggregation process itself can be studied using dynamic light scattering (DLS), which can reveal the nanoscale dimensions of the aggregates in solution. acs.org In one study, DLS and TEM experiments were conducted to visualize the supramolecular assembling process of a crown-ether-functionalized dihydrophenazine. acs.org

Derivative Class Functional Group Resulting Nanostructure Characterization Techniques
Amphiphilic Rod-CoilCarboxyl group at position 11NanofibersAFM, TEM
Amphiphilic Rod-CoilButoxy carbonyl group at position 11Spherical aggregatesAFM, TEM
Amphiphilic Rod-Coil-Hexagonal perforated lamellar structureDSC, POM, SAXS
Amphiphilic Rod-CoilLateral methyl groupHexagonal columnar structureDSC, POM, SAXS
Donor-Acceptor ComplexPerylene diimide and phenazine derivativesNeedle-like or rod-like nanostructuresNot specified in provided text
Crown-Ether-FunctionalizedBenzo-15-crown-5Supramolecular assembliesDLS, TEM

Coordination Chemistry of Dibenzo A,c Phenazine As a Ligand

Ligand Design and Metal Complexation

The design of ligands based on dibenzo[a,c]phenazine often involves the introduction of various functional groups to tune its electronic properties and to facilitate coordination with metal ions. These modifications can influence the resulting metal complexes' geometry, stability, and photophysical behavior.

A common strategy in ligand design is the use of the this compound moiety as a core acceptor unit. Donor groups, such as 9,9-dimethylacridan (DMAC), are often attached to this core to create donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) type molecules. acs.org This architectural design can lead to materials with thermally activated delayed fluorescence (TADF), which is highly desirable for applications in organic light-emitting diodes (OLEDs). acs.org For instance, by varying the number of DMAC donor units on the this compound core, the intramolecular charge transfer (ICT) intensity can be modulated. acs.org

Another approach involves creating dipyridyl donors cored on the phenazine (B1670421) unit for the self-assembly of platinum(II) metallacycles. nih.gov In such designs, the this compound core's conformation plays a crucial role. For example, N,N'-disubstituted dihydrodibenzo[a,c]phenazines can exhibit unique dual fluorescence due to the vibrational motions of the two aromatic moieties along the N–N axis. nih.gov The steric hindrance caused by N-substituents leads to a bent excited state, which can then planarize, extending the π-conjugation. nih.gov The degree to which this planarization is inhibited can be controlled by the size of the metallacycle, allowing for the tuning of the emission color from red to blue. nih.gov

Furthermore, this compound derivatives can be designed to act as ligands for cyclometalated iridium(III) complexes. For example, 10,11,12,13-tetrahydrothis compound has been used as the main ligand to synthesize neutral phosphorescent iridium(III) complexes. mdpi.com The fused ring system enriches the conjugation of the complex, leading to a redshift in the emission, while the saturated ring can improve solubility in organic solvents. mdpi.com The synthesis of these complexes typically involves a cyclization reaction to form the ligand, followed by the preparation of cyclometalated iridium(III) dimers. mdpi.com

Triazolyl this compound derivatives represent another class of ligands designed to interact with biological targets like G-quadruplex DNA. nih.govnih.gov In these designs, the aromatic core of this compound facilitates π-π stacking interactions, while flexible, protonatable side chains can interact with the phosphate (B84403) backbone of DNA. nih.govnih.gov

Electronic and Photophysical Properties of this compound Metal Complexes

The metal complexes of this compound exhibit a range of interesting electronic and photophysical properties, which are highly dependent on the ligand design and the coordinated metal ion.

The absorption spectra of this compound-based systems typically show intense bands in the UV and visible regions. For instance, donor-acceptor compounds with a this compound core exhibit intense absorption bands arising from intramolecular charge transfer (ICT) between the donor and acceptor segments. researchgate.net The introduction of electron-donating chromophores can cause significant bathochromic shifts in the low-energy ICT absorption bands. researchgate.net In iridium(III) complexes with a 10,11,12,13-tetrahydrothis compound ligand, intense absorption peaks below 300 nm are attributed to π-π* transitions of the main ligand, while weaker peaks between 322 to 400 nm are likely due to a mixture of singlet and triplet metal-to-ligand charge transfer (¹MLCT and ³MLCT). mdpi.com

The emission properties of these complexes are particularly noteworthy. Platinum(II) metallacycles with a phenazine-cored dipyridyl donor can exhibit tunable fluorescence across the visible spectrum. nih.gov By systematically changing the dicarboxylate building block in the self-assembly process, the emission can be shifted from red-orange (570 nm) to blue (499 nm). nih.gov This tunability is attributed to the size of the metallacycles, which imposes constraints on the excited-state planarization of the this compound core. nih.gov

In the case of iridium(III) complexes, bright-red phosphorescence has been observed. mdpi.com For example, two novel neutral phosphorescent iridium(III) complexes using 10,11,12,13-tetrahydrothis compound as the main ligand showed emission peaks at 625 nm and 620 nm in CH₂Cl₂ with high luminescence quantum efficiencies of 0.32 and 0.35, respectively. mdpi.com

Donor-acceptor molecules based on a this compound acceptor have been developed as TADF emitters for OLEDs. acs.org By increasing the number of DMAC donor units, the emission wavelength can be tuned from 541 nm to 605 nm. acs.org An orange-red OLED utilizing a this compound derivative with three DMAC donors (3DMAC–BP) achieved a maximum external quantum efficiency (EQE) of 22.0% with an emission peak at 606 nm. acs.org

The table below summarizes the photophysical properties of selected this compound-based metal complexes and derivatives.

Compound/ComplexAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Application/Feature
Platinum(II) Metallacycles nih.gov
Metallacycle 4a~360570-Red-orange emission
Metallacycle 4b~360528-Blue-shifted emission
Metallacycle 4c~360519-Blue-shifted emission
Metallacycle 4d~360511-Blue-shifted emission
Metallacycle 4e~360499-Blue emission
Iridium(III) Complexes mdpi.com
Ir1<300, 322-4006250.32Bright-red phosphorescence
Ir2<300, 322-4006200.35Bright-red phosphorescence
TADF Emitters acs.org
1DMAC–BP>410 (ICT band)541-Yellow-green TADF emitter
2DMAC–BP>410 (ICT band)--TADF emitter
3DMAC–BP>410 (ICT band)605-Orange-red TADF emitter (EQE up to 22.0%)

Applications in Organic and Material Sciences Non Biological

Organic Light-Emitting Diodes (OLEDs)

The dibenzo[a,c]phenazine (also abbreviated as BP or DPPZ) core is a key component in designing emitters for OLEDs due to its rigid, large π-conjugated system. torvergata.itrsc.org Its structure is beneficial for creating materials that emit light across the visible spectrum, from blue to orange-red. rsc.orgacs.org By chemically modifying the this compound scaffold with various electron-donating groups, researchers can fine-tune the intramolecular charge-transfer (ICT) characteristics, which directly influences the emission color and efficiency of the resulting OLED device. acs.orgfrontiersin.org

The design of this compound-based emitters often involves a donor-acceptor (D-A) architecture, where this compound acts as the acceptor. frontiersin.org The performance of these emitters in OLEDs is highly dependent on the choice of the donor unit and its substitution position on the this compound core. rsc.org

For instance, a series of five conjugated copolymers of 9,9'-dioctylfluorene and this compound were synthesized for use in blue-emitting OLEDs. acs.org These copolymers demonstrated efficient blue electroluminescence (EL) originating from ICT excited states, achieving external quantum efficiencies (EQEs) between 0.47% and 2.89% at brightness levels over 100 cd/m², a significant improvement over polyfluorene homopolymer devices. acs.org

In another study, three D-A compounds were created using a benzo[a,c]phenazine (DPPZ) acceptor linked to different donors: a carbazole (B46965) (CZP-DPPZ), a triphenylamine (B166846) (TPA-DPPZ), and a phenoxazine (B87303) (PXZ-DPPZ). frontiersin.org The resulting non-doped OLEDs exhibited varied performance based on the donor's strength. The device with TPA-DPPZ, which possesses a hybridized local and charge-transfer (HLCT) state, showed the best performance with a maximum brightness of 61,951 cd/m² and a maximum EQE of 3.42%. frontiersin.org The CZP-DPPZ device emitted green light with a peak at 502 nm and an EQE of 2.10%, while the PXZ-DPPZ device showed red emission at 656 nm with an EQE of 1.24%. frontiersin.org

The substitution position of the donor group is also critical. Four emitter isomers were synthesized using a this compound (DPPZ) acceptor with 9,9-dimethylacridine (DMAC) and 10H-phenoxazine (PXZ) donors attached at either the 10- or 11-position. rsc.org The emitters with donors at the 11-position (DMAC-11-DPPZ and PXZ-11-DPPZ) achieved higher photoluminescence quantum yields (PLQYs). rsc.org Consequently, the OLED based on DMAC-11-DPPZ reached a high EQE of 23.8%. rsc.org

EmitterDonor UnitMax. EQE (%)Max. Brightness (cd/m²)Emission Peak (nm)Device Type
TPA-DPPZTriphenylamine (TPA)3.4261,951N/ANon-doped
CZP-DPPZCarbazole (CZP)2.10N/A502Non-doped
PXZ-DPPZPhenoxazine (PXZ)1.24N/A656Non-doped
DMAC-11-DPPZ9,9-dimethylacridine (DMAC)23.8N/AN/ADoped
PXZ-11-DPPZ10H-phenoxazine (PXZ)13.7N/AN/ADoped

This compound is a prominent acceptor for creating purely organic TADF emitters, which can theoretically achieve 100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons. chemrxiv.org The key to efficient TADF is a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEₛₜ), which facilitates a process called reverse intersystem crossing (RISC). the-innovation.org

The rigid and electron-deficient structure of this compound helps in designing molecules with the necessary small ΔEₛₜ. torvergata.itacs.org A significant challenge in this field is the development of efficient long-wavelength (orange-to-red) TADF materials. chemrxiv.orgworktribe.com

Researchers have successfully designed orange-red TADF emitters by combining the this compound acceptor core with varying numbers of 9,9-dimethylacridan (DMAC) donor units. acs.orgresearchgate.net By increasing the number of DMAC donors from one to three (xDMAC-BP, x=1, 2, 3), the emission wavelength was tuned from 541 nm to 605 nm. acs.org The OLED using the 3DMAC-BP emitter achieved a maximum EQE of 22.0% with an emission peak at 606 nm, which was among the highest reported for TADF OLEDs emitting beyond 600 nm at the time. acs.orgresearchgate.netnih.gov

Fluorination of the this compound core is another strategy to enhance acceptor strength and tune emission. rsc.orgchemrxiv.org A study reported three TADF molecules based on a 10-fluorothis compound acceptor with different donors. torvergata.itrsc.orgchemrxiv.org The choice of donor allowed for color-tuning from green to deep-red. torvergata.itrsc.org The device using 2DMAC-BP-F (two 9,9-dimethylacridin donors) as the emitter showed an excellent EQEₘₐₓ of 21.8% with an emission peak at 585 nm. torvergata.itrsc.orgchemrxiv.org

Isomeric substitution also profoundly impacts TADF properties. worktribe.comrsc.org In a series of four regio-isomers based on a This compound-11,12-dicarbonitrile (B10879520) (DBPzCN) acceptor and a triphenylamine (TPA) donor, the 4-TPA-DBPzCN isomer proved to be a highly efficient TADF emitter. worktribe.comrsc.org It uniquely combined a fast RISC rate (1.6 × 10⁵ s⁻¹) with a high photoluminescence quantum yield (62%), highlighting the importance of the donor-acceptor substitution position. worktribe.comrsc.org

TADF EmitterDonor(s)Acceptor CoreMax. EQE (%)EL Peak (nm)ΔEₛₜ (eV)
3DMAC-BP3x DMACThis compound22.0606N/A
2DMAC-BP-F2x DMAC10-fluorothis compound21.85850.11
2PXZ-BP-F2x PXZ10-fluorothis compound12.46050.02
2DTCz-BP-F2x DTCz10-fluorothis compound2.15180.30
4-TPA-DBPzCNTPAThis compound-dicarbonitrileN/AN/AVery Small
4CNDPDBP-TPATPACN-substituted diphenylthis compound35.2612N/A

Emitter Design and Device Performance Optimization

Electrochromic Devices (ECDs)

This compound derivatives are used to synthesize electrochromic polymers, which can change color reversibly upon the application of an electrical potential. metu.edu.trrsc.org These materials are promising for applications like smart windows and displays. metu.edu.tr The phenazine (B1670421) unit acts as an acceptor, and its combination with various donor units allows for the creation of donor-acceptor (D-A) type polymers with tunable electrochromic properties. metu.edu.trrsc.org

Novel fluorinated this compound-based monomers have been synthesized and then polymerized electrochemically to create thin films on electrodes. metu.edu.trrsc.org For example, monomers were created by coupling a fluorothis compound (FBPz) core with electron-rich units like 3-hexylthiophene (B156222) and 3,4-ethylenedioxythiophene (B145204) (EDOT). metu.edu.trrsc.org

The resulting polymers, such as PEFBPz (containing EDOT), exhibit low optical band gaps. metu.edu.trrsc.org The introduction of the electron-rich EDOT unit increases the electron density in the polymer chain, which lowers its oxidation potential and results in a red-shifted absorption spectrum compared to polymers with thiophene (B33073) units. metu.edu.trrsc.org The planarity of the monomer unit enhances π-stacking, which can lower the band gap from 2.4 eV to 1.7 eV. researchgate.net Chemically synthesized D-A type polymers incorporating this compound have also been investigated for their electrochromic behavior. metu.edu.tr

PolymerMonomer UnitsPolymerization MethodOptical Band Gap (Eg)
PEFBPzEFBPz (EDOT-FBPz)ElectrochemicalLower than PTFBPz
PTFBPzTFBPz (Thiophene-FBPz)ElectrochemicalN/A
PTBPTBP (EDOT-DBPz)Electrochemical1.7 eV
PHTPHTP (Hexylthiophene-DBPz)Electrochemical2.4 eV

The redox activity of these polymers enables their electrochromic functionality. Applying a potential causes the polymer to be oxidized or reduced (doped/dedoped), leading to a distinct color change. researchgate.net For instance, polymers based on 2,7-bis(4-hexylthiophen-2-yl)this compound (HTP) and 2,7-bis(2,3-dihydrothieno[3,4-b] metu.edu.trworktribe.comdioxin-5-yl)this compound (TBP) both show electrochromic behavior. researchgate.net The polymer PHTP is yellow in its neutral state and blue when oxidized. researchgate.net In contrast, the polymer PTBP, with its lower band gap, switches from red in the neutral state to blue upon oxidation. researchgate.net The presence of the phenazine derivative as the acceptor unit is credited with causing a red-shift in the polymer's absorption, enabling access to blue colored states. researchgate.net An electrochromic device constructed using a fluorinated this compound polymer (PTFBPz) and poly(3,4-ethylenedioxythiophene) (PEDOT) has been successfully demonstrated. metu.edu.trrsc.org

Polymerization and Optoelectronic Behavior

Organic Photovoltaics (OPVs)

In the field of organic photovoltaics, also known as polymer solar cells, this compound derivatives are employed as electron-deficient building blocks to construct narrow-band-gap conjugated polymers. metu.edu.tracs.org These D-A copolymers are designed to absorb a broad range of the solar spectrum to generate charge carriers efficiently. rsc.orgresearchgate.net The large, planar, and conjugated structure of this compound is favorable for strong intermolecular π-π stacking, which benefits charge transport, and for achieving absorption at longer wavelengths. researchgate.net

New polymers have been synthesized by copolymerizing an indacenodithienothiophene (IDTT) donor with a phenazine (Phz) acceptor unit (PIDTT-Phz). x-mol.com This polymer exhibited strong intramolecular charge transfer effects and an ordered lamellar structure. x-mol.com A solar cell device using PIDTT-Phz as the donor material mixed with a fullerene acceptor (PC₇₁BM) achieved a power conversion efficiency (PCE) of 6.7%, one of the highest for phenazine-based donor polymers at the time. x-mol.com

In another approach, 2,7-dioctyl-substituted this compound derivatives were copolymerized with an indacenodithiophene (IDT) donor. acs.org The resulting copolymers showed high hole mobilities. acs.org A device based on the polymer PIDT-OFBPz achieved a high open-circuit voltage (Vₒ꜀) of 0.97 V and a PCE of 5.13%. acs.org this compound has also been incorporated into metal-free organic sensitizers for dye-sensitized solar cells (DSSCs), where its broad absorption spectrum enhances light-harvesting capabilities, leading to a DSSC with a conversion efficiency of 7.18%. rsc.org

Polymer/SensitizerApplicationDevice StructurePCE (%)Vₒ꜀ (V)Jₛ꜀ (mA/cm²)
PIDTT-PhzOPVPolymer:PC₇₁BM (1:2)6.7N/AN/A
PIDT-OFBPzOPVITO/ZnO/PFN/Polymer:PC₆₁BM/MoO₃/Al5.130.978.96
BPz-based SensitizerDSSCN/A7.18N/AN/A

Donor-Acceptor Copolymers in Solar Cell Applications

This compound and its derivatives are extensively used as electron-acceptor units in the design of donor-acceptor (D-A) conjugated polymers for organic solar cells (OSCs). The performance of these solar cells is influenced by the chemical structure of the copolymers, including the choice of donor unit and any side-chain modifications.

Researchers have synthesized a variety of D-A copolymers incorporating this compound. For instance, copolymers based on an indacenodithiophene (IDT) donor and 2,7-dioctyl-substituted this compound (BPz) derivatives have been developed. These copolymers exhibit high hole mobilities and have been used to fabricate inverted polymer solar cells. acs.org One such copolymer, PIDT-OFBPz, when blended with PC61BM, achieved a power conversion efficiency (PCE) of 5.13%, with an open-circuit voltage (Voc) of 0.97 V, a short-circuit current (Jsc) of 8.96 mA/cm², and a fill factor (FF) of 58.99%. acs.org

The introduction of fluorine atoms into the this compound unit has been a successful strategy to lower the HOMO energy level of the acceptor moiety. metu.edu.tr Copolymers synthesized with a fluorinated this compound acceptor and a benzodithiophene donor have shown promising photovoltaic properties. metu.edu.tr For example, the polymer PBDT-TFBPz demonstrated a PCE of 1.53%. metu.edu.tr

Side-chain engineering on the donor unit also plays a crucial role in the performance of these copolymers. Studies on copolymers with 11,12-difluorothis compound as the acceptor and benzodithiophene (BDT) as the donor have shown that those with thiophene-conjugated side chains on the BDT unit exhibit broader absorption and better photovoltaic performance compared to those with alkoxy side chains. researchgate.net Furthermore, the position of alkyl side chains on the thiophene π-bridge can affect steric hindrance and, consequently, the photovoltaic performance. researchgate.net A copolymer, P1, when blended with PC71BM, showed a PCE of 6.0%. rsc.org

A comparative study of donor-acceptor conjugated polymers using an indacenodithienothiophene (IDTT) donor with either a phenazine (Phz) or a quinoxaline (B1680401) (Qx) derivative as the acceptor revealed that the PIDTT-Phz based device achieved a PCE of 6.7%. x-mol.com

Table 1: Performance of this compound-based Copolymers in Organic Solar Cells

CopolymerDonor UnitAcceptor UnitDevice StructurePCE (%)Voc (V)Jsc (mA/cm²)FF
PIDT-OFBPzIndacenodithiophene (IDT)2,7-dioctyl-substituted this compoundITO/ZnO/PFN/polymer:PC61BM/MoO3/Al5.130.978.960.59
PBDT-TFBPzBenzodithiophene derivative11-fluorothis compoundITO/PEDOT:PSS/polymer:PCBM71/LiF/Al1.53---
PBDT-FBPzBenzodithiophene derivative11-fluorothis compoundITO/PEDOT:PSS/polymer:PCBM71/LiF/Al1.12---
PSi-TFBPzDibenzosilole derivative11-fluorothis compoundITO/PEDOT:PSS/polymer:PCBM71/LiF/Al0.58---
P1Benzodithiophene derivative11,12-difluorothis compound-6.00.7412.500.65
PIDTT-PhzIndacenodithienothiophene (IDTT)Phenazine derivative-6.7---

Photoinitiation Systems (General Chemical Mechanisms)

This compound derivatives function as highly efficient photosensitizers in Type II photoinitiation systems, which are crucial for various polymerization processes. nih.govresearchgate.net These systems typically consist of the this compound derivative as the primary light absorber (photoinitiator) and a co-initiator, which is an electron donor or a hydrogen-atom donor. nih.govresearchgate.netresearchgate.net

Upon absorption of visible light, the this compound derivative is promoted to an excited singlet state, followed by intersystem crossing to a long-lived triplet state. researchgate.netmdpi.com This excited triplet state then interacts with the co-initiator.

Mechanisms of Photoinitiation in Polymerization

The initiation of polymerization can proceed through two primary mechanisms involving the excited this compound:

Electron Transfer: In the presence of an electron-donating co-initiator, such as an aromatic amine (e.g., N,N-dimethylaniline) or a sulfur-containing compound (e.g., (phenylthio)acetic acid), an electron is transferred from the co-initiator to the excited this compound. nih.govmdpi.comnih.gov This process generates a radical anion of the this compound and a radical cation of the co-initiator. These radical species, or radicals derived from them, can then initiate the polymerization of monomers like acrylates. nih.govmdpi.com

Hydrogen-Atom Transfer: With a hydrogen-donating co-initiator, such as 2-mercaptobenzoxazole (B50546) (MBO), the excited this compound can abstract a hydrogen atom from the co-initiator. mdpi.com This results in the formation of a this compound-based radical and a radical from the co-initiator, both of which can initiate polymerization. mdpi.com

This compound-based systems have been shown to effectively initiate both radical and cationic polymerization. nih.govmetu.edu.trmetu.edu.tr For cationic polymerization, the excited this compound derivative can interact with a diaryliodonium salt, leading to the formation of a cation capable of initiating the polymerization of monomers like epoxides and vinyl ethers. metu.edu.tr The efficiency of these photoinitiation systems is often comparable to or even better than commercial photoinitiators like camphorquinone, sometimes at significantly lower concentrations of the light absorber. nih.govmdpi.com

Fluorescent Probes (General Chemical Sensing Mechanisms)

The inherent fluorescence of the this compound core makes it an excellent fluorophore for the development of fluorescent probes for chemical sensing. nih.gov These probes are designed to detect specific analytes through a change in their fluorescence properties upon interaction.

The general mechanism for these fluorescent probes involves the functionalization of the this compound scaffold with a recognition site that can selectively bind to the target analyte. This binding event triggers a change in the electronic structure of the probe, leading to a "turn-on" or "turn-off" fluorescence response.

For example, a fluorescent probe for the detection of thiophenols was developed by attaching a 2,4-dinitrobenzenesulfonyl group to a dibenzo[a,c]phenazin-11-amine (B2940245) fluorophore. nih.gov In the absence of thiophenols, the fluorescence of the this compound is quenched by the dinitrobenzenesulfonyl group. Upon reaction with thiophenols, this quenching group is cleaved, restoring the fluorescence of the this compound and providing a detectable signal. nih.gov This particular probe exhibits high selectivity and sensitivity for thiophenols with a large Stokes shift of 120 nm and can operate over a wide pH range. nih.govrsc.org

Similarly, a near-infrared fluorescent probe for detecting superoxide (B77818) anions was created using a this compound derivative functionalized with diphenylphosphinyl groups. rsc.org The reaction with superoxide cleaves these groups, producing a pyridinium-modified fluorophore with near-infrared emission. rsc.org

Another application involves using this compound as a polarity-insensitive hydrogen-bonding probe. nih.gov While insensitive to the polarity of the medium, it can form a hydrogen bond in its excited state with hydrogen-bond donating solvents. nih.gov This interaction is facilitated by the increased electron density on the nitrogen atoms in the excited state. nih.gov

Advanced Spectroscopic and Characterization Techniques in Dibenzo A,c Phenazine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of dibenzo[a,c]phenazine and its derivatives. Both ¹H and ¹³C NMR are routinely used to confirm the successful synthesis and purity of these compounds.

In a typical ¹H NMR spectrum of the parent this compound in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as a series of multiplets in the downfield region, generally between δ 7.5 and 9.2 ppm. For instance, a reported spectrum shows a doublet for two protons at δ 9.18 ppm, another doublet for two protons at δ 8.34 ppm, a double doublet for two protons at δ 8.12 ppm, and a multiplet for the remaining six protons between δ 7.66 and 7.51 ppm. scispace.com The introduction of substituents onto the DBPZ core leads to predictable changes in the chemical shifts and coupling patterns, allowing for precise determination of their positions. For example, the spectrum of 11-methyl-dibenzo[a,c]phenazine displays a singlet for the methyl protons at δ 2.54 ppm, in addition to the shifted aromatic proton signals. scispace.com

The ¹³C NMR spectrum of this compound provides complementary information, with signals for the carbon atoms of the aromatic framework appearing in the range of δ 124 to 144 ppm in CDCl₃. scispace.com The specific chemical shifts are sensitive to the electronic environment of each carbon atom, and substitution on the ring will cause notable shifts in the signals of the nearby carbons. These detailed NMR data are crucial for confirming the molecular structure of newly synthesized DBPZ derivatives. scispace.comthe-innovation.orgresearchgate.netfrontiersin.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives in CDCl₃

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound9.18 (d, 2H), 8.34 (d, 2H), 8.12 (dd, 2H), 7.66-7.51 (m, 6H) scispace.com143.54, 143.28, 133.15, 131.42, 130.88, 130.57, 129.04, 127.38, 124.03 scispace.com
11-Methyl-dibenzo[a,c]phenazine9.14 (dd, 2H), 8.32 (d, 2H), 7.97 (d, 1H), 7.58 (s, 1H), 7.53-7.52 (m, 5H), 2.54 (s, 3H) scispace.com143.29, 143.27, 142.72, 141.81, 141.41, 133.45, 133.06, 132.87, 131.49, 131.45, 131.20, 131.07, 130.01, 129.10, 128.92, 127.29, 127.15, 123.95, 23.20 scispace.com
11-Benzoyl-dibenzo[a,c]phenazine9.43 (dd, 1H), 9.35 (dd, 1H), 8.70 (d, 1H), 8.58 (d, 2H), 8.44 (d, 1H), 8.55 (dd, 1H), 7.99-7.97 (m, 2H), 7.87-7.68 (m, 5H), 7.60 (t, 2H) scispace.com196.07, 184.81, 153.70, 143.74, 143.45, 141.05, 137.92, 137.38, 132.95, 132.84, 132.48, 132.18, 130.99, 130.75, 130.23, 129.94, 129.40, 128.58, 128.12, 126.69, 126.36, 123.01 scispace.com

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight of this compound and its derivatives. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides the exact mass of the molecule, which can be used to determine its elemental composition with high accuracy. the-innovation.orgrsc.orgrsc.orgsemanticscholar.org

The parent this compound has a molecular formula of C₂₀H₁₂N₂ and a calculated molecular weight of approximately 280.3 g/mol . nih.gov In the mass spectrum, this compound typically shows a prominent molecular ion peak (M⁺) at m/z 280. nih.gov For substituted derivatives, the mass of the molecular ion peak will be shifted accordingly, providing direct evidence for the successful incorporation of the desired functional groups. scispace.comrsc.org For instance, the HRMS data for derivatives can confirm the presence of specific substituents by matching the observed mass to the calculated exact mass. the-innovation.orgrsc.orgsemanticscholar.org

X-Ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. Single crystal X-ray diffraction studies on this compound derivatives have provided invaluable insights into their molecular geometry, intermolecular interactions, and crystal packing. rsc.orgnih.govacs.org

These studies have revealed that the this compound core is largely planar, a feature that facilitates π-π stacking interactions in the solid state. rsc.org The nature and position of substituents can significantly influence the crystal packing motif. For example, the introduction of perfluoropropyl groups has been shown to alter the packing from a herringbone to a lamellar structure, driven by changes in the electrostatic potential distribution on the molecular surface. rsc.org The analysis of crystal structures is crucial for understanding structure-property relationships, as the solid-state organization of molecules directly impacts their electronic and photophysical properties in thin films and devices. acs.orgchemrxiv.org

UV-Vis Absorption and Photoluminescence (PL) Spectroscopy

UV-Vis absorption and photoluminescence (PL) spectroscopy are fundamental techniques for probing the electronic transitions and emissive properties of this compound derivatives.

The UV-Vis absorption spectra of DBPZ and its derivatives in solution typically exhibit sharp, high-energy absorption bands below 400 nm, which are attributed to π-π* transitions within the aromatic system. acs.orgresearchgate.netresearchgate.net In many donor-acceptor type DBPZ derivatives, a broader, lower-energy absorption band is observed, corresponding to an intramolecular charge transfer (ICT) transition from the electron-donating moiety to the electron-accepting this compound core. acs.orgrsc.org The position of this ICT band is sensitive to the strength of the donor and the polarity of the solvent. researchgate.net

Photoluminescence spectroscopy reveals the emission characteristics of these compounds. This compound itself is known to be a polarity-insensitive hydrogen-bonding probe. nih.gov However, its derivatives, particularly those with donor-acceptor architectures, can exhibit strong fluorescence with emission colors spanning the visible spectrum from green to red. chemrxiv.orgresearchgate.net The emission wavelength is largely determined by the energy of the ICT state. researchgate.net The photoluminescence quantum yield (PLQY), a measure of the emission efficiency, is a critical parameter for applications in organic light-emitting diodes (OLEDs). acs.orgrsc.org

Table 2: Photophysical Data for Selected this compound Derivatives

CompoundAbsorption λmax (nm)Emission λmax (nm)Solvent/Matrix
DPDBP-TPA445537Toluene the-innovation.org
2CNDPDBP-TPA458578Toluene the-innovation.org
4CNDPDBP-TPA478609Toluene the-innovation.org
2-TPA-DBPzCN->650Zeonex rsc.org
3-TPA-DBPzCN-588Zeonex rsc.org
4-TPA-DBPzCN-552Zeonex rsc.org

Cyclic Voltammetry for Electrochemical Characterization

Cyclic voltammetry (CV) is a key electrochemical technique used to determine the redox properties of this compound derivatives. By measuring the oxidation and reduction potentials, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be estimated. chemrxiv.orgacs.orgtorvergata.it

The HOMO and LUMO energy levels are crucial for designing efficient organic electronic devices, as they determine the ease of charge injection and transport. The CV of a DBPZ derivative typically shows reversible or quasi-reversible oxidation and reduction waves. acs.orgtorvergata.it The onset of the first oxidation wave is used to calculate the HOMO energy level, while the onset of the first reduction wave is used to determine the LUMO energy level. acs.org The difference between the HOMO and LUMO energies provides an estimate of the electrochemical band gap. rsc.org The electrochemical stability of the compounds can also be assessed by the reversibility of the redox processes. the-innovation.orgacs.org

Table 3: Electrochemical Data for Selected this compound Derivatives

CompoundHOMO (eV)LUMO (eV)Electrochemical Band Gap (eV)
DPDBP-TPA-5.24-2.992.25 the-innovation.org
2CNDPDBP-TPA-5.24-3.152.09 the-innovation.org
4CNDPDBP-TPA-5.24-3.261.98 the-innovation.org
2PXZ-BP-F-5.14-1.21 (Reduction Potential vs SCE)-
2DMAC-BP-F-5.34-1.19 (Reduction Potential vs SCE)-
2DTCz-BP-F-5.66-1.18 (Reduction Potential vs SCE)-

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy provides dynamic information about the excited state of this compound derivatives, including their fluorescence lifetimes. nih.gov This technique is particularly important for studying materials that exhibit thermally activated delayed fluorescence (TADF).

In TADF materials, the excited state lifetime has two components: a short-lived prompt fluorescence from the decay of singlet excitons, and a longer-lived delayed fluorescence resulting from the reverse intersystem crossing (rISC) of triplet excitons back to the singlet state, followed by radiative decay. acs.orgsci-hub.se The measurement of both prompt and delayed fluorescence lifetimes is crucial for confirming the TADF mechanism and for calculating the rate of rISC (kᵣᵢₛ꜀). rsc.org Short delayed fluorescence lifetimes are desirable for efficient TADF-OLEDs to minimize efficiency roll-off at high brightness. acs.org

Table 4: Time-Resolved Fluorescence Data for Selected TADF-active this compound Derivatives

CompoundPrompt Lifetime (ns)Delayed Lifetime (µs)Host Matrix
1DMAC–BP6812.6mCBP acs.org
2DMAC–BP587.5mCBP acs.org
3DMAC–BP322.9mCBP acs.org
2DMAC-BP-F19.690.6mCBP chemrxiv.org
2PXZ-BP-F31.01.83mCBP chemrxiv.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. For newly synthesized this compound derivatives, elemental analysis is used to confirm their empirical formula. scispace.com The experimentally determined percentages of C, H, and N are compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and correct composition of the synthesized compound. scispace.com

Future Outlook and Research Challenges

Directions in Novel Dibenzo[a,c]phenazine Architectures

The development of new this compound derivatives is a cornerstone of future research, with a strong emphasis on creating donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) type molecules. tandfonline.comresearchgate.net This strategy involves attaching electron-donating groups to the electron-deficient this compound core to induce intramolecular charge transfer (ICT) properties, which are crucial for tuning the material's photophysical characteristics. tandfonline.comresearchgate.net

Key research directions include:

Functionalization with π-Conjugated Side-Arms: Scientists are synthesizing derivatives by introducing various electron-donating side-arms at specific positions on the this compound skeleton. researchgate.net For instance, attaching fluorene (B118485) side-arms at the 10,13-positions has been shown to yield emissive compounds. tandfonline.com The choice of the side-arm, such as 4-hexylthiophen-2-yl or 5-(9,9-dihexyl-9H-fluoren-2-yl)thiophen-2-yl, allows for the tuning of emission color from yellowish-green to deep red. researchgate.net

Fluorination and Polymerization: The synthesis of fluorinated this compound derivatives is another promising avenue. rsc.orgmetu.edu.tr Introducing fluorine can modify the highest occupied molecular orbital (HOMO) energy level of the acceptor unit. researchgate.net These fluorinated monomers, such as those coupled with electron-rich units like 3-hexylthiophene (B156222) or ethylene (B1197577) dioxythiophene (EDOT), can be polymerized to create materials for applications like electrochromic devices. rsc.orgmetu.edu.tr

Isomeric Control: Research is exploring how the specific point of attachment (regio-isomerism) of donor groups to the this compound core can dramatically alter material properties. rsc.org For example, in a series of isomers using a triphenylamine (B166846) (TPA) donor and a This compound-11,12-dicarbonitrile (B10879520) (DBPzCN) acceptor, the emission maxima were found to vary by over 100 nm depending on the TPA's substitution position. rsc.org

Introduction of Novel Functional Groups: To expand applications beyond electronics, researchers are incorporating different functionalities. The synthesis of triazolyl this compound derivatives via click chemistry has produced ligands that show a preference for binding to human telomeric G-quadruplex DNA, indicating potential for anticancer applications. nih.gov

A summary of representative novel architectures and their properties is presented below.

Derivative NameDonor/Functional Group(s)Key Finding(s)Potential Application
10,13-bis(fluoren-2-yl)this compoundFluoreneExhibits efficient greenish-yellow fluorescence (quantum yield of 0.62 in PMMA film) based on ICT. tandfonline.comOrganic Light-Emitting Diodes (OLEDs) tandfonline.com
2,7-bis(5-bromo-4-hexylthiophen-2-yl)-11-fluorothis compound (TFBPz)Fluorine, 3-hexylthiopheneCan be electrochemically polymerized; the resulting polymer (PTFBPz) has distinct electrochemical and electrochromic behaviors. rsc.orgmetu.edu.trElectrochromic Devices rsc.orgmetu.edu.tr
3,6-bis(9,9-dimethylacridin-10(9H)-yl)-10-fluorothis compound (2DMAC-BP-F)9,9-dimethylacridan (DMAC), FluorineShows thermally activated delayed fluorescence (TADF) with a high external quantum efficiency (EQEmax) of 21.8% in an OLED. torvergata.itst-andrews.ac.ukHigh-efficiency OLEDs torvergata.itst-andrews.ac.uk
4-(diphenylamino)phenyl)this compound-11,12-dicarbonitrile (4-TPA-DBPzCN)Triphenylamine (TPA), DicarbonitrileDemonstrates superior TADF properties and a high photoluminescence quantum yield (62%) compared to its other regio-isomers. rsc.orgDeep Red/NIR TADF Emitters rsc.org
4CNDPDBP-TPATriphenylamine (TPA), CyanoAchieved a state-of-the-art external quantum efficiency of 35.2% at 612 nm in a red OLED. the-innovation.orgHigh-performance Red OLEDs the-innovation.org

Advancements in Theoretical Modeling and Prediction

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for guiding the rational design of new this compound-based materials. rsc.orgacs.org These theoretical methods provide deep insights into structure-property relationships, allowing researchers to predict molecular behavior before undertaking complex synthesis.

Future advancements in this area are focused on:

Predicting Electronic and Photophysical Properties: DFT calculations are routinely used to model the geometrical structures and electronic properties of this compound derivatives. acs.org This includes predicting the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). torvergata.itacs.org TD-DFT calculations are employed to estimate the energies of the lowest singlet (S1) and triplet (T1) excited states, which is critical for predicting the singlet-triplet energy gap (ΔEST). the-innovation.orgacs.org A small ΔEST is a key requirement for efficient thermally activated delayed fluorescence (TADF). acs.org

Guiding Molecular Design for TADF Emitters: A major challenge in developing efficient orange-red TADF materials is to simultaneously achieve a small ΔEST and a high photoluminescence quantum yield (PLQY). acs.org Theoretical modeling helps address this by, for example, simulating how increasing the number of donor units (e.g., DMAC) on the this compound core can strengthen the ICT effect, leading to red-shifted emissions and improved PLQY. acs.org Similarly, computational studies have been used to analyze how isomeric changes impact molecular conformation and excited state distributions, explaining the experimentally observed differences in emissive properties. rsc.org

Understanding Complex Structural Dynamics: Beyond static properties, theoretical modeling is being used to understand dynamic processes. For 9,14-diphenyl-9,14-dihydrothis compound (DPAC) systems, computational studies have explored the excited-state planarization process. nih.gov These calculations show that upon excitation, the molecule transitions from a bent to a planar conformation, extending π-conjugation and influencing the emission color. nih.gov DFT has also been used to investigate the unique changes in molecular geometry that occur when dihydrothis compound is oxidized to its radical cation and dication states. acs.org

Refining Computational Methods: Ongoing research aims to improve the accuracy of theoretical predictions. This includes selecting appropriate functionals and basis sets for specific systems, such as using the B3LYP/6-311+G* method for TADF emitters or M06/6-311G(d) and modified LC-BLYP functionals for analyzing regio-isomers. rsc.orgacs.org The use of models like the polarizable continuum model (PCM) helps to simulate the effects of different solvent environments on molecular properties. rsc.org

Emerging Applications in Advanced Functional Materials

The unique photophysical and electrochemical properties of this compound derivatives make them highly promising candidates for a range of advanced functional materials. While their use in OLEDs is well-established, research is expanding into new and innovative application areas.

High-Performance Organic Light-Emitting Diodes (OLEDs): this compound serves as an excellent acceptor core for TADF emitters, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. researchgate.netnih.gov Research is focused on developing highly efficient orange-red and deep-red emitters, a significant challenge in OLED technology. acs.orgnih.gov By rationally designing D-A structures, such as xDMAC-BP, researchers have achieved record external quantum efficiencies (EQE) of up to 22.0% for orange-red OLEDs with emission beyond 600 nm. acs.orgnih.gov Introducing cyano groups has led to red OLEDs with EQEs as high as 35.2%. the-innovation.org

Electrochromic Materials: Polymers incorporating the this compound unit are being investigated for electrochromic applications. rsc.orgmetu.edu.tr These materials can change color in response to an applied voltage. For example, polymers based on fluorinated this compound derivatives have been synthesized and studied for their electrochemical, spectroelectrochemical, and electrochromic behaviors, demonstrating their potential for use in electrochromic devices (ECDs). rsc.orgmetu.edu.tr

Biomedical Applications: The rigid, aromatic structure of this compound is being exploited for biological interactions. Derivatives have been designed to act as G-quadruplex ligands. nih.gov These molecules can selectively bind to and stabilize G-quadruplex structures in human telomeres, leading to the inhibition of the enzyme telomerase, which is overactive in many cancer cells. nih.gov This presents a novel strategy for developing anticancer agents.

Photoinitiating Systems: this compound derivatives have been successfully used in two-component photoinitiating systems for polymerizing dental resins. mdpi.com These compounds show strong absorption in the visible light spectrum, overlapping with the emission of dental curing lamps. mdpi.com They have been shown to effectively initiate polymerization, offering a potential alternative to conventional photoinitiators like camphorquinone. mdpi.com

Organic Photovoltaics: The electron-deficient nature of the this compound core makes it a suitable building block for acceptor materials in polymer solar cells. acs.org Copolymers combining this compound derivatives with electron-rich units have been synthesized to create narrow-band-gap polymers, a key requirement for efficient light harvesting in solar cells. acs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for dibenzo[a,c]phenazine derivatives, and how can reaction conditions be optimized for high yields?

  • Methodological Answer : The most widely used method involves refluxing 1,2-diaminobenzene with phenanthrenequinone in glacial acetic acid, achieving yields of 80–93%. Key parameters include stoichiometric ratios, solvent choice (e.g., acetic acid for cyclization), and reaction time (typically 2 hours). Recrystallization from ethyl acetate ensures purity . Alternative routes, such as palladium-catalyzed coupling or microwave-assisted synthesis, can improve efficiency but require precise temperature control .

Q. How does solvent polarity influence the electronic absorption spectra of this compound?

  • Methodological Answer : Solvent polarity induces red shifts in absorption spectra due to stabilization of the excited state. For example, polar solvents (e.g., ethanol) enhance π→π* transitions compared to non-polar solvents (e.g., n-hexane). Researchers should use UV-Vis spectroscopy in solvents of varying polarity (measured via dielectric constant) and correlate spectral shifts with solvent parameters like Reichardt’s ET(30) .

Q. What strategies are employed to design this compound-based fluorescent probes for cellular imaging?

  • Methodological Answer : Aggregation-induced emission (AIE) probes are designed by functionalizing this compound with hydrophilic groups (e.g., sulfonate) to ensure solubility and selective targeting. For superoxide anion detection, a turn-on probe with a 2,4-dinitrobenzenesulfonyl trigger is synthesized via sequential esterification and sulfonylation, validated using fluorescence microscopy and ROS scavenger controls .

Advanced Research Questions

Q. How does structural isomerism in this compound derivatives affect thermally activated delayed fluorescence (TADF) properties?

  • Methodological Answer : Isomerization alters donor-acceptor spatial overlap, impacting singlet-triplet energy gaps (ΔEST). For example, DMAC-11-DPPZ exhibits a smaller ΔEST (0.15 eV) than DMAC-10-DPPZ (0.22 eV), enhancing TADF efficiency. Researchers should combine time-resolved photoluminescence, cyclic voltammetry, and DFT calculations to optimize donor positioning .

Q. What non-covalent interactions govern the self-assembly of this compound-based π-conjugated materials?

  • Methodological Answer : Halogen bonding (Br⋯N, Br⋯Br) and lone pair⋯π interactions dominate molecular packing, as observed in 2,7,13,18-tetrabromo derivatives. Atomic force microscopy (AFM) and scanning tunneling microscopy (STM) reveal 3D cluster formation, while Hirshfeld surface analysis quantifies interaction strengths .

Q. How can computational modeling predict solvent effects on the photophysical properties of this compound?

  • Methodological Answer : Time-dependent density functional theory (TD-DFT) with polarizable continuum models (PCM) simulates solvatochromic shifts. For example, CAM-B3LYP/6-31+G(d) predicts a 25 nm red shift in acetone versus n-hexane, aligning with experimental data. Researchers must validate simulations with experimental Stokes shifts and solvatochromic parameters .

Q. Why does this compound exhibit lower basicity compared to quinoline or quinoxaline derivatives?

  • Methodological Answer : The extended π-system delocalizes lone pairs on nitrogen atoms, reducing proton affinity. Experimental pKa values (this compound: ~1.03 vs. quinoline: ~4.94) confirm this. Basicity assays in aqueous/organic solvents with potentiometric titration and Hammett acidity function analysis are critical .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.